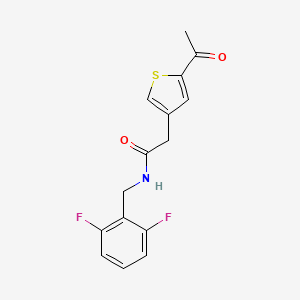![molecular formula C25H30FN3O B3807217 2-[4-[(8-Fluoroquinolin-2-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol](/img/structure/B3807217.png)
2-[4-[(8-Fluoroquinolin-2-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol
Overview
Description
2-[4-[(8-Fluoroquinolin-2-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol is a complex organic compound that features a quinoline ring system, a piperazine ring, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(8-Fluoroquinolin-2-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol typically involves multiple steps. One common approach is to start with the quinoline derivative, which is then functionalized with a fluoro group. The piperazine ring is introduced through a nucleophilic substitution reaction, followed by the addition of the phenylpropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(8-Fluoroquinolin-2-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluoro group.
Major Products
The major products formed from these reactions include various quinoline derivatives, piperazine derivatives, and substituted ethanol compounds .
Scientific Research Applications
2-[4-[(8-Fluoroquinolin-2-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in treating various diseases, including bacterial infections and cancer.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-[(8-Fluoroquinolin-2-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets. The quinoline ring system is known to intercalate with DNA, disrupting its function. The piperazine ring can interact with various enzymes, inhibiting their activity. The fluoro group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
8-Fluoroquinoline: Shares the quinoline ring system but lacks the piperazine and ethanol groups.
Piperazine derivatives: Similar in structure but may lack the quinoline ring or the fluoro group.
Phenylpropyl derivatives: Contain the phenylpropyl group but differ in other structural aspects.
Uniqueness
2-[4-[(8-Fluoroquinolin-2-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol is unique due to its combination of a quinoline ring, a piperazine ring, and an ethanol group.
Properties
IUPAC Name |
2-[4-[(8-fluoroquinolin-2-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O/c26-24-10-4-9-21-11-12-22(27-25(21)24)18-28-15-16-29(23(19-28)13-17-30)14-5-8-20-6-2-1-3-7-20/h1-4,6-7,9-12,23,30H,5,8,13-19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRKJELSUPIVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=NC3=C(C=CC=C3F)C=C2)CCO)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B3807134.png)
![1-[(5-methyl-2-thienyl)carbonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3807142.png)
![N-[2-(acetylamino)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B3807158.png)
![2-(3-{1-[(1-cyclopentyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrazine](/img/structure/B3807166.png)
![7-[(2-methyl-1H-benzimidazol-5-yl)acetyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B3807174.png)
![1-[(1,5-dimethylpyrazol-4-yl)methyl]-N-(3-fluorophenyl)piperidin-3-amine](/img/structure/B3807182.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-pyridin-3-ylacetamide](/img/structure/B3807190.png)
![3-{[(2,3-dihydro-1-benzofuran-5-ylmethyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B3807198.png)
amino]-N,N-dimethylpropanamide](/img/structure/B3807202.png)
![(1S*,2R*)-N-[2-(1H-indol-3-yl)ethyl]-N'-propylcyclohexane-1,2-dicarboxamide](/img/structure/B3807205.png)
![2-[2-(2-Methoxy-4-methylphenoxy)ethyl]-5-(4-methyl-1,4-diazepan-1-yl)pyridazin-3-one](/img/structure/B3807211.png)
![5-(butylsulfonyl)-2-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B3807247.png)
![2-[2-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyrimidine](/img/structure/B3807259.png)

